N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]
Description
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with dichlorophenoxy acetamide groups
Properties
Molecular Formula |
C29H22Cl4N2O4 |
|---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C29H22Cl4N2O4/c30-20-5-11-26(24(32)14-20)38-16-28(36)34-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)35-29(37)17-39-27-12-6-21(31)15-25(27)33/h1-12,14-15H,13,16-17H2,(H,34,36)(H,35,37) |
InChI Key |
JSVNVUSESHQECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-methylenedianiline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives
Scientific Research Applications
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and high-performance polymers.
Mechanism of Action
The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy groups may play a role in binding to active sites, while the phenylene and methylene bridge provide structural stability and facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)bis(2-methoxybenzamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of dichlorophenoxy groups, which impart specific chemical and biological properties. These groups enhance the compound’s reactivity and potential bioactivity, distinguishing it from other similar compounds that may lack these functional groups.
This detailed article provides a comprehensive overview of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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